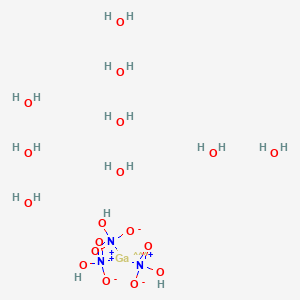
Tert-butyl 2-formylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-formylpiperidine-1-carboxylate, also known as TBFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBFP is a piperidine derivative that has a tert-butyl group attached to its nitrogen and a formyl group attached to its carbon.
Mechanism Of Action
Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives can act as inhibitors or activators of various biological targets, depending on their chemical structure and binding affinity. For example, Tert-butyl 2-formylpiperidine-1-carboxylate derivatives that contain a carbamate group can inhibit acetylcholinesterase by forming a covalent bond with the catalytic serine residue in the active site. Tert-butyl 2-formylpiperidine-1-carboxylate derivatives that contain a phenyl group can bind to the dopamine D3 receptor by interacting with the aromatic residues in the binding pocket.
Biochemical And Physiological Effects
Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives can have various biochemical and physiological effects, depending on their target and concentration. For example, Tert-butyl 2-formylpiperidine-1-carboxylate derivatives that inhibit acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission and improve cognitive function. Tert-butyl 2-formylpiperidine-1-carboxylate derivatives that activate the dopamine D3 receptor can modulate dopaminergic neurotransmission and affect reward processing and motivation.
Advantages And Limitations For Lab Experiments
Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives have several advantages for lab experiments, such as their stability, solubility, and ease of synthesis. However, Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives also have some limitations, such as their potential toxicity, low selectivity, and lack of in vivo efficacy. Therefore, it is important to carefully evaluate the properties of Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives before using them in lab experiments.
Future Directions
Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives have many potential future directions for scientific research, such as:
1. Designing new Tert-butyl 2-formylpiperidine-1-carboxylate derivatives with improved selectivity and efficacy for specific biological targets.
2. Developing new synthetic methods for Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives that are more efficient and sustainable.
3. Investigating the pharmacokinetics and pharmacodynamics of Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives in vivo, using animal models and clinical trials.
4. Exploring the potential applications of Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives in other fields, such as materials science and catalysis.
5. Collaborating with other researchers and institutions to share knowledge and resources for advancing the scientific understanding of Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives.
Conclusion
In conclusion, Tert-butyl 2-formylpiperidine-1-carboxylate is a chemical compound that has many potential applications in scientific research, particularly in medicinal chemistry. Tert-butyl 2-formylpiperidine-1-carboxylate can be synthesized through a multistep process and modified to introduce various functional groups that can interact with biological targets. Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives can act as inhibitors or activators of various biological targets, depending on their chemical structure and binding affinity. Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives have several advantages for lab experiments, but also some limitations that need to be addressed. Tert-butyl 2-formylpiperidine-1-carboxylate and its derivatives have many potential future directions for scientific research, and further studies are needed to fully understand their properties and applications.
Synthesis Methods
Tert-butyl 2-formylpiperidine-1-carboxylate can be synthesized through a multistep process involving the reaction of piperidine with tert-butyl chloroformate, followed by the reduction of the tert-butyl ester using lithium aluminum hydride, and the subsequent formylation of the resulting alcohol with formic acid. The yield of Tert-butyl 2-formylpiperidine-1-carboxylate can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reagent concentrations.
Scientific Research Applications
Tert-butyl 2-formylpiperidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. Tert-butyl 2-formylpiperidine-1-carboxylate can be modified to introduce various functional groups that can interact with biological targets, such as enzymes, receptors, and ion channels. For example, Tert-butyl 2-formylpiperidine-1-carboxylate derivatives have been synthesized as inhibitors of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Tert-butyl 2-formylpiperidine-1-carboxylate derivatives have also been designed as ligands for the dopamine D3 receptor, which is a target for the treatment of drug addiction and schizophrenia.
properties
IUPAC Name |
tert-butyl 2-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDGAGWQPGYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935747 | |
| Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formylpiperidine-1-carboxylate | |
CAS RN |
157634-02-1 | |
| Record name | 1,1-Dimethylethyl 2-formyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157634-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)




![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)





